Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate
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Overview
Description
Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and an oxolane ring, making it a valuable molecule for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxolane ring and the introduction of the pyrazole moiety. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving pyrazole-containing compounds.
Medicine: The compound’s structure makes it a potential candidate for drug development, especially for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The oxolane ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Rac-tert-butyl (3r,4s)-3,4-dihydroxypiperidine-1-carboxylate: This compound shares the tert-butyl and oxolane moieties but differs in the presence of a piperidine ring instead of a pyrazole ring.
Rac-tert-butyl (3r,4s)-3-amino-4-(1h-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate: This compound contains a triazole ring instead of a pyrazole ring, making it structurally similar but functionally different.
Uniqueness
Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate is unique due to its specific combination of a pyrazole ring and an oxolane ring
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZRJMZPWGYKGP-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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